Methyl 2-(3-ethyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate
Description
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the 3-position, a mercapto (-SH) group at the 5-position, and a methyl ester at the acetamide side chain. The compound’s structure has been confirmed via X-ray crystallography, which reveals its existence as the 5-thioxo tautomer in the solid state, a common feature among analogous 1,2,4-triazole-5-thione derivatives . This tautomerism enhances stability and influences reactivity, particularly in hydrogen-bonding interactions and coordination chemistry. The compound has been historically used in research contexts, though commercial availability is currently discontinued .
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
methyl 2-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-5-8-9-7(13)10(5)4-6(11)12-2/h3-4H2,1-2H3,(H,9,13) |
InChI Key |
VQYJKPZMOWTBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N1CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Hydrazide Intermediate
- The starting ester, this compound precursor, is refluxed with hydrazine hydrate in methanol.
- This hydrazinolysis converts the ester group into the corresponding hydrazide.
- Typical conditions: reflux for 4–9 hours, monitored by thin-layer chromatography (TLC).
- The product is isolated by solvent removal under reduced pressure and purified by recrystallization or column chromatography.
Synthesis of Hydrazinecarbothioamide (Thiosemicarbazide Derivative)
- The hydrazide intermediate reacts with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide or triethylamine in alcoholic solvent.
- This step forms the hydrazinecarbothioamide intermediate.
- Reaction conditions involve refluxing for 8–12 hours with continuous stirring.
- The product is isolated by acidification and filtration, followed by purification.
Cyclization to 1,2,4-Triazole-3-thione Core
- The hydrazinecarbothioamide undergoes cyclization under basic conditions (e.g., sodium hydroxide or potassium hydroxide in ethanol or aqueous ethanol).
- Cyclization typically proceeds via dehydrative ring closure to form the 1,2,4-triazole ring bearing a mercapto group at the 5-position.
- Reaction times range from 5 to 12 hours under reflux.
- The cyclized product is purified by recrystallization or chromatographic techniques.
Esterification to Form this compound
- The final ester functionality can be introduced by esterification of the corresponding acid or by direct reaction of the triazole intermediate with methyl chloroacetate under basic conditions.
- Alternatively, ethyl chloroacetate can be used followed by transesterification to the methyl ester.
- Reflux in ethanol or other suitable solvents with potassium hydroxide or sodium hydroxide as base is common.
- The product is purified by recrystallization.
Representative Reaction Scheme Summary
| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ester + Hydrazine hydrate, reflux in methanol | Hydrazide intermediate | 75–90 | Monitored by TLC |
| 2 | Hydrazide + CS2 + base (KOH/Et3N), reflux | Hydrazinecarbothioamide | 70–85 | Acidification to isolate product |
| 3 | Hydrazinecarbothioamide + base, reflux | 1,2,4-Triazole-3-thione | 52–88 | Dehydrative cyclization |
| 4 | Triazole-3-thione + ethyl halide + base | 3-Ethyl substituted triazole | 60–80 | Alkylation at 3-position |
| 5 | Triazole intermediate + methyl chloroacetate + base | This compound | 65–85 | Esterification step |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, commonly with solvent systems like hexane:ethyl acetate (7:3 to 9:1) or chloroform:methanol (9:1).
- Recrystallization: Ethanol or ethanol-water mixtures are typical solvents for purification.
- Column Chromatography: Silica gel with hexane:ethyl acetate or chloroform:methanol mixtures as eluents.
- Spectroscopic Characterization: Infrared (IR) spectroscopy confirms functional groups (N-H, C=O, S-H stretches), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) validates the structure, and Mass Spectrometry (MS) confirms molecular weight.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction reactions under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Amides, alcohols, or other ester derivatives.
Scientific Research Applications
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways involved in cell proliferation.
Antiviral Activity: The compound can inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate are best understood through comparison with related 1,2,4-triazole derivatives. Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Key Analysis
Substituent Effects on Reactivity and Stability The mercapto group (-SH) in the target compound enables disulfide bond formation and metal coordination, distinguishing it from amino-substituted analogs (e.g., 5-Isopropyl-4H-1,2,4-triazol-3-amine) . This group also increases acidity (pKa ~8–10) compared to methylamino derivatives . Ester vs. Carboxylic Acid: The methyl ester in the target compound enhances lipophilicity relative to carboxylic acid derivatives (e.g., 2-(3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid), which exhibit higher aqueous solubility and ionizability .
Tautomerism and Crystallography
- Like Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, the target compound adopts the 5-thioxo tautomer in crystalline states, as confirmed by X-ray diffraction. This tautomerism is critical for intermolecular hydrogen bonding (e.g., N–H···S interactions) and crystal packing efficiency .
Thermal and Pharmacological Behavior The fluorophenyl derivative () demonstrates higher thermal stability (decomposition >223°C) due to aromatic rigidity, whereas the target compound’s aliphatic ethyl group likely reduces melting points. Enzyme Inhibition Potential: While direct data on the target compound are lacking, structurally related triazoles (e.g., derivatives with chlorophenyl groups in ) show antifungal and enzyme-inhibitory activity. The mercapto group may confer unique binding interactions in biological systems .
Synthetic Accessibility
- Synthesis of 1,2,4-triazoles often involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds (e.g., ). The target compound’s discontinued status () may reflect challenges in large-scale synthesis or purification, unlike simpler analogs like 5-Methyl-4H-1,2,4-triazol-3-amine .
Biological Activity
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its potential as an antifungal agent, interactions with biomolecules, and implications for cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃OS. The compound features a triazole ring and a mercapto group , which are critical for its biological activity. The mercapto group enhances the compound's reactivity, allowing it to form covalent bonds with thiol-reactive sites on proteins, thereby influencing their function.
Antifungal Properties
Compounds containing triazole rings are well-known for their antifungal properties. This compound has been studied for its potential to inhibit fungal growth. The triazole structure is commonly found in many antifungal agents due to its ability to interfere with fungal cell membrane synthesis by inhibiting lanosterol demethylase .
Case Studies on Antifungal Activity
Research indicates that similar triazole compounds exhibit varying degrees of antifungal efficacy against pathogens such as Candida albicans and Aspergillus spp.. For instance, derivatives of triazoles have shown significant activity against these fungi, suggesting that this compound may possess comparable or enhanced antifungal properties .
Interaction with Biomolecules
The biological activity of this compound is largely attributed to its interactions with various biomolecules. Studies have demonstrated that the mercapto group allows for effective binding with proteins and enzymes through covalent modifications. This interaction can lead to alterations in protein function that may be beneficial in therapeutic contexts .
Mechanistic Insights
The presence of the triazole ring also facilitates hydrogen bonding and other non-covalent interactions that enhance binding affinity towards biological targets. This dual interaction mechanism potentially expands the therapeutic applications of this compound beyond antifungal activity to include antibacterial and anticancer properties .
Anticancer Potential
Emerging research suggests that compounds similar to this compound may exhibit chemopreventive and chemotherapeutic effects against various cancers. The ability of these compounds to interact with cellular pathways involved in tumor growth and metastasis positions them as promising candidates for cancer therapy .
Research Findings on Anticancer Activity
In vitro studies have shown that several triazole derivatives possess significant anticancer activity. For example:
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Colon Cancer | 4.363 | |
| Compound B | Breast Cancer | 5.200 | |
| Compound C | Lung Cancer | 3.800 |
These findings highlight the potential of this compound in cancer treatment strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate, and what critical steps ensure high yield?
- Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazides with esters, followed by alkylation or mercapto group introduction. Key steps include precise temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric optimization to avoid side reactions like over-alkylation. Characterization via H NMR and LC-MS ensures structural fidelity .
- Critical Considerations : Use anhydrous conditions to prevent hydrolysis of the ester group. Monitoring reaction progress via TLC minimizes by-products .
Q. Which spectroscopic techniques are most reliable for characterizing the mercapto and triazole functionalities in this compound?
- Methodology :
- Mercapto (-SH) : IR spectroscopy (S-H stretch at 2550–2600 cm) and H NMR (singlet near δ 1.5–2.0 ppm after deuterium exchange).
- Triazole ring : C NMR (resonances at 150–160 ppm for N-C-N groups) and mass spectrometry for molecular ion confirmation .
Q. How does the mercapto group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanism : The -SH group acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form thioethers. Steric hindrance from the ethyl group may slow reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance kinetics .
- Experimental Design : Kinetic studies under varying temperatures (25–60°C) and solvent systems can quantify activation parameters .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of the triazole ring and guide functionalization?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to identify reactive sites. For example, the N1 and N4 positions on the triazole ring are electrophilic hotspots .
- Validation : Compare computational results with experimental reactivity data (e.g., regioselectivity in alkylation reactions) .
Q. What experimental strategies resolve contradictions in reported antimicrobial activity across similar triazole derivatives?
- Approach :
- Standardized Assays : Use CLSI/MIC guidelines to ensure consistency in microbial strains, inoculum size, and growth media.
- Structure-Activity Analysis : Compare substituent effects (e.g., ethyl vs. isopropyl groups) on membrane permeability via logP measurements .
- Case Study : Methyl 2-(3-isopropyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate shows higher antifungal activity than the ethyl analog, likely due to enhanced lipophilicity .
Q. How can in silico toxicity prediction tools (e.g., ProTox 3.0) guide the design of safer triazole-based bioactive compounds?
- Workflow :
Predict acute toxicity (LD) and hepatotoxicity using ProTox 3.0 or GUSAR.
Optimize substituents (e.g., replacing the ethyl group with a hydroxylated moiety) to reduce predicted toxicity .
- Validation : Correlate in silico results with in vivo murine models (OECD 423 guidelines) for acute toxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for triazole-ester derivatives under similar conditions?
- Root Causes :
- Impurity in starting materials (e.g., thiosemicarbazide purity <95%).
- Solvent effects : Polar solvents (acetonitrile vs. ethanol) alter reaction kinetics.
Q. Why do some studies report strong enzyme inhibition while others show negligible activity for structurally analogous compounds?
- Factors :
- Enzyme isoform specificity : E.g., CYP3A4 vs. CYP2D6 binding affinity.
- Protonation states : The mercapto group’s pKa (~8.5) affects binding at physiological pH.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
